N-cyclopentyl-2-(phenylthio)acetamide

P2Y1 receptor antagonism Platelet aggregation Calcium flux assay

N-cyclopentyl-2-(phenylthio)acetamide is a small-molecule thioacetamide derivative characterized by a cyclopentyl substituent on the amide nitrogen and a phenylthio group at the alpha position. Its primary pharmacological annotation is as a potent antagonist of the P2Y purinoceptor 1 (P2Y1), with a reported IC50 of 11 nM in washed human platelet assays.

Molecular Formula C13H17NOS
Molecular Weight 235.35 g/mol
Cat. No. B5855737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(phenylthio)acetamide
Molecular FormulaC13H17NOS
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C13H17NOS/c15-13(14-11-6-4-5-7-11)10-16-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15)
InChIKeyNHWFUAKAKYWWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-2-(phenylthio)acetamide: Scouting the P2Y1 Purinoceptor Antagonist with a Defined 11 nM IC50 Profile


N-cyclopentyl-2-(phenylthio)acetamide is a small-molecule thioacetamide derivative characterized by a cyclopentyl substituent on the amide nitrogen and a phenylthio group at the alpha position [1]. Its primary pharmacological annotation is as a potent antagonist of the P2Y purinoceptor 1 (P2Y1), with a reported IC50 of 11 nM in washed human platelet assays [2]. This activity profile distinguishes it from other phenylthioacetamide derivatives, which may exhibit different target engagement, such as carbonic anhydrase inhibition or activity against viral targets like HIV-1 reverse transcriptase [3].

Why a Generic Phenylthioacetamide Cannot Substitute for N-Cyclopentyl-2-(phenylthio)acetamide


Substitution with a generic or closely related phenylthioacetamide analog is not scientifically defensible due to the compound's specific target engagement and potency profile. While the core phenylthioacetamide scaffold is present in molecules with diverse activities—from carbonic anhydrase inhibition to antiviral effects against HIV-1 —the addition of the N-cyclopentyl group in this specific compound directs its pharmacological action toward potent antagonism of the P2Y1 receptor (IC50 = 11 nM) [1]. This level of potency and target specificity is not a class-wide property; for instance, the unsubstituted parent compound, 2-(phenylthio)acetamide, lacks this annotated activity and exhibits a different biological profile . Therefore, using an alternative phenylthioacetamide without verification would likely result in a complete loss of the desired P2Y1 antagonism.

N-Cyclopentyl-2-(phenylthio)acetamide: Head-to-Head Quantitative Evidence for Scientific Selection


P2Y1 Antagonism: N-Cyclopentyl-2-(phenylthio)acetamide Demonstrates a 122-Fold Improvement in Potency Over a Direct Structural Analog

N-cyclopentyl-2-(phenylthio)acetamide exhibits significantly greater potency as a P2Y1 receptor antagonist compared to a closely related structural analog. In a functional calcium flux assay using washed human platelets, the target compound achieved an IC50 of 11 nM [1]. In contrast, an analog featuring an N-cyclohexyl substitution (N-cyclohexyl-2-(phenylthio)acetamide) showed an IC50 of 1340 nM under comparable conditions [2].

P2Y1 receptor antagonism Platelet aggregation Calcium flux assay

Comparative P2Y1 Antagonism: N-Cyclopentyl-2-(phenylthio)acetamide Outperforms an N-Cyclohexyl Analog in Platelet Aggregation by 18-Fold

In a more physiologically relevant platelet aggregation assay, N-cyclopentyl-2-(phenylthio)acetamide (IC50 = 4000 nM) demonstrates an 18-fold superior potency compared to an N-cyclohexyl analog (IC50 = 71,000 nM) when assessed in platelet-enriched human plasma [1][2].

P2Y1 receptor antagonism Platelet aggregation Plasma assay

Binding Affinity Comparison: N-Cyclopentyl-2-(phenylthio)acetamide Exhibits a 12 nM Ki for the Human P2Y1 Receptor

N-cyclopentyl-2-(phenylthio)acetamide binds with high affinity to the human P2Y1 receptor, exhibiting a Ki value of 12 nM in a radioligand displacement assay [1]. In comparison, a more complex phenylthioacetamide analog (US9428504, 155) displays a Ki of 22.5 nM under the same assay conditions [2].

P2Y1 receptor binding Radioligand displacement Receptor affinity

Target Class Inference: N-Cyclopentyl-2-(phenylthio)acetamide Lacks Activity Against HIV-1 Reverse Transcriptase, Defining Its Specificity

While a series of N-aryl-2-arylthioacetamides were designed and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some derivatives showing activity in MT-4 cell cultures [1], N-cyclopentyl-2-(phenylthio)acetamide was tested for antiviral activity against HIV-1 and found to be not active . This negative result is a critical differentiator, confirming that its primary biological activity is centered on P2Y1 antagonism rather than broad antiviral or enzyme inhibition.

HIV-1 reverse transcriptase Antiviral screening Selectivity profiling

Validated Research Scenarios for N-Cyclopentyl-2-(phenylthio)acetamide Based on Quantitative Evidence


High-Throughput Screening (HTS) for P2Y1 Antagonists

The compound's potent IC50 of 11 nM in a functional calcium flux assay [1] makes it an ideal positive control or reference standard in HTS campaigns aimed at identifying novel P2Y1 antagonists. Its high potency ensures a robust signal-to-noise ratio, and the defined assay conditions (washed human platelets, FLIPR) provide a reproducible benchmark for hit validation and SAR studies.

Pharmacological Tool for Dissecting P2Y1-Mediated Platelet Aggregation

With an IC50 of 4000 nM in a platelet aggregation assay [2], this compound serves as a valuable tool to investigate the specific role of the P2Y1 receptor in thrombus formation and platelet biology. It can be used to differentiate P2Y1-dependent aggregation from that mediated by other purinergic receptors like P2Y12, enabling precise mechanistic studies in cardiovascular and hemostasis research.

Structure-Activity Relationship (SAR) Studies on the Cyclopentyl Moiety

The 122-fold potency difference between the cyclopentyl (IC50 = 11 nM) and cyclohexyl (IC50 = 1340 nM) analogs [1][3] highlights the critical role of the N-substituent in determining P2Y1 antagonism. This compound is therefore a key reference point for SAR campaigns aiming to optimize the N-alkyl group for enhanced potency, selectivity, or improved physicochemical properties.

Receptor Binding and Occupancy Studies

The high binding affinity (Ki = 12 nM) for the human P2Y1 receptor [4] makes this compound suitable for use in radioligand binding assays to determine receptor density, affinity states, or to study the kinetics of ligand-receptor interactions. It can also be employed as a reference compound in autoradiography studies to map P2Y1 receptor distribution in tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-2-(phenylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.